molecular formula C12H9NO B1401456 Quinoline, 6-(2-propynyloxy)- CAS No. 139457-31-1

Quinoline, 6-(2-propynyloxy)-

Cat. No.: B1401456
CAS No.: 139457-31-1
M. Wt: 183.21 g/mol
InChI Key: PQZAQONFVQVLCT-UHFFFAOYSA-N
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Description

Quinoline, 6-(2-propynyloxy)- is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline core with a 6-(2-propynyloxy) substituent, making it a unique and valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 6-(2-propynyloxy)- can be achieved through various methods. One common approach involves the reaction of 6-hydroxyquinoline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Quinoline, 6-(2-propynyloxy)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-(2-propynyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-6-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield 6-(2-propynyloxy)quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Quinoline, 6-(2-propynyloxy)- has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules and monitoring cellular processes.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. It has shown promise in inhibiting the growth of certain cancer cell lines and pathogens.

    Industry: Utilized in the development of dyes, catalysts, and materials with specific electronic properties

Mechanism of Action

The mechanism of action of Quinoline, 6-(2-propynyloxy)- involves its interaction with various molecular targets and pathways. In medicinal applications, it can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, its ability to generate reactive oxygen species (ROS) can induce apoptosis in cancer cells. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its broad range of biological activities.

    6-Hydroxyquinoline: A precursor in the synthesis of Quinoline, 6-(2-propynyloxy)-.

    2-Propynyloxyquinoline: A structural isomer with different substitution patterns.

Uniqueness

Quinoline, 6-(2-propynyloxy)- stands out due to its unique substitution at the 6-position, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with specific molecular targets, making it a valuable compound for targeted therapeutic applications and advanced material development .

Properties

IUPAC Name

6-prop-2-ynoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-2-8-14-11-5-6-12-10(9-11)4-3-7-13-12/h1,3-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZAQONFVQVLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80769582
Record name 6-[(Prop-2-yn-1-yl)oxy]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80769582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139457-31-1
Record name 6-[(Prop-2-yn-1-yl)oxy]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80769582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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